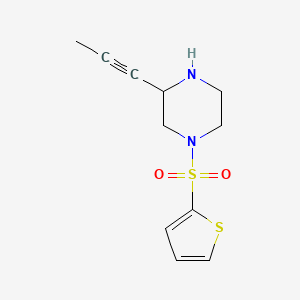
3-prop-1-ynyl-1-thiophen-2-ylsulfonylpiperazine
货号 B8570069
分子量: 270.4 g/mol
InChI 键: GLGPLHINXNUZDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08431563B2
Procedure details


To a solution of tert-butyl (2-((2-oxo-3-pentyn-1-yl)(2-thiophenylsulfonyl)amino)ethyl)carbamate (330 mg, 0.854 mmol) in CH2Cl2 (10 mL) was added sodium triacetoxyborohydride (1.0 g, 4.72 mmol, Sigma-Aldrich, St. Louis, Mo.) followed by TFA (2.5 mL, 32.4 mmol). The mixture was stirred at room temperature for 1 h and then concentrated to half the original volume. MeOH (5 mL) was added and the solution was concentrated by one-third and then partitioned between NaOH (0.5 N, 20 mL) and CHCl3 (containing 10% i-PrOH) (20 mL). The aqueous layer was extracted twice with CHCl3 (containing 10% i-PrOH) and the combined organic extracts were dried over Na2SO4, filtered, and concentrated to orange oil. The residue was purified by chromatography on silica gel using (1 to 5% MeOH in EtOAc) to give 3-(1-propyn-1-yl)-1-(2-thiophenylsulfonyl)piperazine as a light-yellow film (150 mg).
Name
tert-butyl (2-((2-oxo-3-pentyn-1-yl)(2-thiophenylsulfonyl)amino)ethyl)carbamate
Quantity
330 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
O=[C:2]([C:23]#[C:24][CH3:25])[CH2:3][N:4]([S:15]([C:18]1[S:19][CH:20]=[CH:21][CH:22]=1)(=[O:17])=[O:16])[CH2:5][CH2:6][NH:7]C(=O)OC(C)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:23]([CH:2]1[NH:7][CH2:6][CH2:5][N:4]([S:15]([C:18]2[S:19][CH:20]=[CH:21][CH:22]=2)(=[O:17])=[O:16])[CH2:3]1)#[C:24][CH3:25] |f:1.2|
|
Inputs


Step One
|
Name
|
tert-butyl (2-((2-oxo-3-pentyn-1-yl)(2-thiophenylsulfonyl)amino)ethyl)carbamate
|
|
Quantity
|
330 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CN(CCNC(OC(C)(C)C)=O)S(=O)(=O)C=1SC=CC1)C#CC
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to half the original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
MeOH (5 mL) was added
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated by one-third
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between NaOH (0.5 N, 20 mL) and CHCl3 (containing 10% i-PrOH) (20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with CHCl3 (containing 10% i-PrOH)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography on silica gel using (1 to 5% MeOH in EtOAc)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#CC)C1CN(CCN1)S(=O)(=O)C=1SC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
